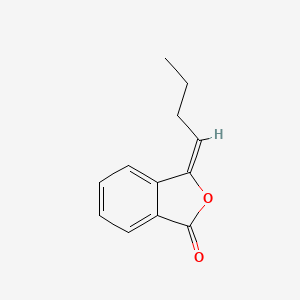

n-butylidenephthalide

Vue d'ensemble

Description

Le butylidène phtalide est un composé naturel présent dans diverses plantes, en particulier dans les racines de Ligusticum chuanxiong, une plante médicinale traditionnelle chinoise. Il appartient à la classe des phtalides, qui se caractérisent par un cycle benzénique fusionné à une γ-lactone. Le butylidène phtalide a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

Le butylidène phtalide a un large éventail d’applications en recherche scientifique :

Chimie : Il sert de précurseur pour la synthèse de molécules organiques complexes et de produits naturels.

Biologie : Il est utilisé dans des études liées à la signalisation cellulaire et aux voies métaboliques.

Médecine : Le butylidène phtalide présente des effets thérapeutiques potentiels contre le cancer, les maladies neurodégénératives et les troubles cardiovasculaires.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques, d’agrochimiques et comme agent aromatisant dans l’industrie alimentaire

Mécanisme D'action

Le mécanisme d’action du butylidène phtalide implique plusieurs cibles et voies moléculaires :

Anticancéreux : Il induit l’apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la prolifération cellulaire.

Neuroprotection : Il protège les neurones dopaminergiques en réduisant le stress oxydatif et en inhibant l’accumulation de l’α-synucléine.

Anti-inflammatoire : Il module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires

Composés similaires :

Ligustilide : Un autre phtalide présent dans le Ligusticum chuanxiong ayant des activités biologiques similaires.

Senkyunolide : Un dérivé de phtalide ayant des propriétés anti-inflammatoires et neuroprotectrices.

Acide sédanoïque : Un composé de phtalide ayant des effets thérapeutiques potentiels

Unicité : Le butylidène phtalide se distingue par son large éventail d’activités biologiques et ses applications thérapeutiques potentielles dans diverses maladies. Sa structure chimique unique lui permet d’interagir avec plusieurs cibles moléculaires, ce qui en fait un composé polyvalent en recherche scientifique et dans les applications industrielles .

Analyse Biochimique

Biochemical Properties

n-Butylidenephthalide has been found to interact with various enzymes and proteins. It has been shown to block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Parkinson’s disease animal models, this compound significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes . It also mitigates the neuroinflammatory response through inhibition of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to improve long-term cognitive function in mBCCAO rats, alleviate Evans blue leakage, and reduce the loss of tight junction proteins (ZO-1, Claudin-5) in the early course of the disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Oral administration of 250 mg/kg (bid) this compound before the onset of the disease has shown a better effect on survival than riluzole in an ALS mouse model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported that hydroxylation of 3-n-butylphthalide, a saturated analogue of this compound, was the main metabolic route in humans .

Transport and Distribution

It has been shown that this compound can be effectively delivered to cells when encapsulated in lipopolyplexs .

Subcellular Localization

In the absence of this compound, Nur77, a protein that can be induced by this compound treatment, is predominantly localized to the nucleus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du butylidène phtalide implique généralement la condensation de l’anhydride phtalique avec le butyraldéhyde en milieu acide. Cette réaction forme un intermédiaire qui subit une cyclisation pour donner du butylidène phtalide. Les conditions réactionnelles incluent souvent l’utilisation d’un catalyseur acide fort, tel que l’acide sulfurique, et des températures élevées pour faciliter le processus de cyclisation .

Méthodes de production industrielle : La production industrielle de butylidène phtalide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à flux continu et des méthodes de purification avancées, y compris la recristallisation et la chromatographie, sont utilisées pour garantir une production de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le butylidène phtalide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l’acide phtalique.

Réduction : Les réactions de réduction peuvent convertir le butylidène phtalide en son alcool correspondant.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle benzénique.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Dérivés de l’acide phtalique.

Réduction : Dérivés alcooliques du butylidène phtalide.

Substitution : Divers phtalides substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

Ligustilide: Another phthalide found in Ligusticum chuanxiong with similar biological activities.

Senkyunolide: A phthalide derivative with anti-inflammatory and neuroprotective properties.

Sedanonic acid: A phthalide compound with potential therapeutic effects

Uniqueness: Butylidene phthalide stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

Propriétés

IUPAC Name |

3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

551-08-6 | |

| Record name | Butylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BP exert its anti-tumor effects?

A1: BP demonstrates anti-tumor activity through various mechanisms. [, , , ]

- Induction of apoptosis: BP can trigger apoptosis in cancer cells through both extrinsic (Fas-L and caspase-8) and intrinsic (Bax and caspase-9) pathways, ultimately leading to cell death. [] This effect has been observed in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and melanoma. [, , ]

- Cell cycle arrest: BP can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle regulators like p53, p-p53, and p21, while downregulating cell cycle-related proteins such as Rb, p-Rb, CDK4, and cyclin D1. []

- Inhibition of tumor growth and metastasis: BP has been shown to suppress tumor growth in vivo in xenograft models of glioblastoma, colorectal cancer, and melanoma. [, , ] This effect is partly attributed to BP's ability to inhibit angiogenesis and metastasis by suppressing the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9. []

- Synergistic effects with other drugs: Combining BP with chemotherapeutic agents like temozolomide (TMZ) or 5-fluorouracil (5-FU) has demonstrated synergistic antitumor effects in glioblastoma and colorectal cancer cells, respectively. [, ] This synergy may be partly due to BP's ability to reduce MGMT expression, potentially re-sensitizing tumor cells to TMZ. []

Q2: How does BP interact with the Jak2-Stat3 signaling pathway?

A2: BP has been shown to activate the Jak2-Stat3 signaling pathway, leading to increased expression of cytokines associated with this pathway. [] This activation contributes to BP's ability to maintain stem cell pluripotency and potentially enhance the generation of induced pluripotent stem (iPS) cells. []

Q3: What is the role of BP in modulating autophagy?

A3: BP can modulate autophagy through the mTOR pathway, leading to the depletion of mutant ataxin-3 (ATXN3) and its toxic fragments. [] This effect has been observed in cellular and animal models of Spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease. [] By promoting autophagy, BP may help clear the abnormal protein aggregates associated with SCA3, potentially offering therapeutic benefits. []

Q4: How does BP affect dopaminergic neurons in Parkinson's Disease models?

A4: In Caenorhabditis elegans models of Parkinson's disease (PD), BP was found to protect against dopaminergic neuron degeneration induced by 6-hydroxydopamine. [] This neuroprotective effect is potentially linked to BP's ability to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)